molecular formula C8H12ClN3O3 B13168890 1-N-(2-chloroacetyl)pyrrolidine-1,2-dicarboxamide

1-N-(2-chloroacetyl)pyrrolidine-1,2-dicarboxamide

Cat. No.: B13168890
M. Wt: 233.65 g/mol
InChI Key: ILUZSDTUZAYLCW-UHFFFAOYSA-N
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Description

1-N-(2-chloroacetyl)pyrrolidine-1,2-dicarboxamide is a chemical compound that has garnered interest in various fields of scientific research This compound is characterized by the presence of a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, and two carboxamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-N-(2-chloroacetyl)pyrrolidine-1,2-dicarboxamide typically involves the reaction of pyrrolidine with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of ammonia or an amine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Solvent selection, temperature control, and purification techniques such as recrystallization or chromatography are crucial for industrial-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

1-N-(2-chloroacetyl)pyrrolidine-1,2-dicarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic substitution: Formation of substituted amides, thioesters, or esters.

    Hydrolysis: Formation of carboxylic acids and amines.

    Oxidation and Reduction: Formation of N-oxides or reduced amines.

Scientific Research Applications

1-N-(2-chloroacetyl)pyrrolidine-1,2-dicarboxamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving enzyme dysregulation.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-N-(2-chloroacetyl)pyrrolidine-1,2-dicarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloroacetyl group can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to inhibition or modulation of enzyme activity. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-N-(2-chloroacetyl)pyrrolidine-1,2-dicarboxamide is unique due to the presence of two carboxamide groups, which can enhance its binding affinity and specificity for certain molecular targets. This structural feature can also influence its solubility, stability, and reactivity compared to similar compounds .

Properties

Molecular Formula

C8H12ClN3O3

Molecular Weight

233.65 g/mol

IUPAC Name

1-N-(2-chloroacetyl)pyrrolidine-1,2-dicarboxamide

InChI

InChI=1S/C8H12ClN3O3/c9-4-6(13)11-8(15)12-3-1-2-5(12)7(10)14/h5H,1-4H2,(H2,10,14)(H,11,13,15)

InChI Key

ILUZSDTUZAYLCW-UHFFFAOYSA-N

Canonical SMILES

C1CC(N(C1)C(=O)NC(=O)CCl)C(=O)N

Origin of Product

United States

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